![molecular formula C18H19N3O6S2 B2964138 N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 726150-23-8](/img/structure/B2964138.png)

N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

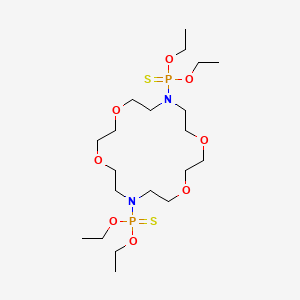

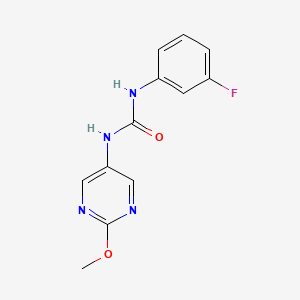

“N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a complex organic compound . Its molecular formula is C24H20N4O4S, with an average mass of 460.505 Da and a monoisotopic mass of 460.120514 Da .

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C24H20N4O4S . It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The exact 3D structure would require more specific information or computational modeling to determine.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular formula of C24H20N4O4S, an average mass of 460.505 Da, and a monoisotopic mass of 460.120514 Da . Other properties such as solubility, melting point, and spectral properties would require experimental determination.Wissenschaftliche Forschungsanwendungen

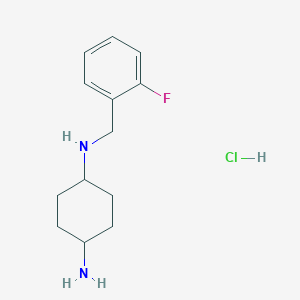

Antimicrobial and Antioxidant Activities

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains, as well as for their antioxidant capabilities. For instance, a series of sulfonamides synthesized from Ampyrone showed significant antimicrobial and antioxidant activities (Jagdish R. Badgujar, D. More, J. Meshram, 2018). This research highlights the potential of sulfonamide derivatives in addressing microbial infections and oxidative stress.

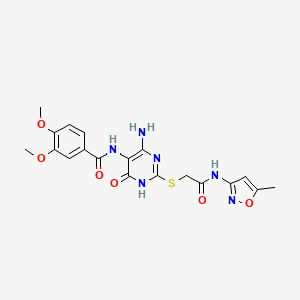

Anticancer and Radiosensitizing Evaluation

Novel sulfonamide derivatives have been developed and assessed for their in-vitro anticancer activity and ability to enhance the cell-killing effect of γ-radiation. A study identified several sulfonamide compounds exhibiting higher activity than doxorubicin, a commonly used chemotherapy drug, against human tumor liver cell line HEPG-2 (M. Ghorab, F. Ragab, H. Heiba, M. El-Gazzar, Sally S. Zahran, 2015). This suggests the therapeutic potential of sulfonamides in cancer treatment and their use as radiosensitizers to improve the efficacy of radiation therapy.

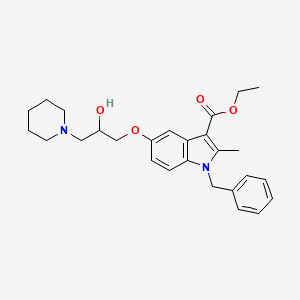

Enzyme Inhibition and Therapeutic Potential

The synthesis of sulfonamides incorporating the 1,4-benzodioxin ring demonstrated antibacterial potential and inhibition against the lipoxygenase enzyme, suggesting their application as therapeutic agents for inflammatory diseases (M. Abbasi, A. Rehman, S. Z. Siddiqui, A. Sheeza, S. Nazir, I. Ahmad, R. Malik, Syed AA SHAH, 2017). This research underscores the dual therapeutic utility of sulfonamide derivatives in combating bacterial infections and treating inflammation.

Broad-Spectrum Biological Activities

Sulfonamide compounds are associated with a wide array of biological activities, including antimicrobial, anti-inflammatory, painkilling, antiviral, and antifungal properties. Research into N-substituted 4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones, for example, has revealed promising characteristics as inhibitors of protein interactions and antagonists of specific receptors, highlighting the pharmacophoric significance of the sulfonamide group (S. Akbari, H. Kabirifard, S. Balalaie, K. Amini, 2022).

Eigenschaften

IUPAC Name |

N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O6S2/c22-28(23,15-6-7-16-17(12-15)27-10-9-26-16)20-13-3-1-4-14(11-13)29(24,25)21-18-5-2-8-19-18/h1,3-4,6-7,11-12,20H,2,5,8-10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPMTPJFCCMMLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)NS(=O)(=O)C2=CC=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-Methyl-5,7-dihydro-4H-pyrrolo[2,3-c]pyridin-6-yl)prop-2-en-1-one](/img/structure/B2964058.png)

![(5E)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,7,8-tetrahydro-2H-azocine-6-carboxylic acid](/img/structure/B2964059.png)

![(E)-3-(4-tert-butylanilino)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2964061.png)

![1-(4-Bromophenyl)-2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]ethanone](/img/structure/B2964064.png)

![2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2964068.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2964069.png)

![N-(5-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B2964071.png)

![N-{[4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2964077.png)

![N-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine](/img/structure/B2964078.png)